molecular formula C12H11BN2O3 B2739591 (3-(Isonicotinamido)phenyl)boronic acid CAS No. 1821640-79-2

(3-(Isonicotinamido)phenyl)boronic acid

Cat. No.: B2739591
CAS No.: 1821640-79-2
M. Wt: 242.04
InChI Key: MBHNUTSMGOJZDJ-UHFFFAOYSA-N
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Description

(3-(Isonicotinamido)phenyl)boronic acid: is an organoboron compound with the molecular formula C₁₂H₁₁BN₂O₃ and a molecular weight of 242.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isonicotinamido group. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities .

Mechanism of Action

Boronic acids form five-membered boronate esters with diols, which allows them to be used as synthetic receptors for the specific recognition and detection of cis-diol-containing species . The main mechanism by which boronic acids are metabolized is deboronation, yielding boric acid .

Safety and Hazards

According to the safety data sheet, “(3-(Isonicotinamido)phenyl)boronic acid” is harmful if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Boronic acid-based materials are increasingly being used in various fields, including chemical biology, supramolecular chemistry, and biomedical applications . They are also being used in the development of therapeutics . The future of boronic acid-based materials looks promising with various potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Isonicotinamido)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with isonicotinoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Properties

IUPAC Name

[3-(pyridine-4-carbonylamino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BN2O3/c16-12(9-4-6-14-7-5-9)15-11-3-1-2-10(8-11)13(17)18/h1-8,17-18H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHNUTSMGOJZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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